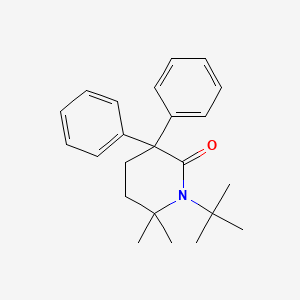
1-tert-Butyl-6,6-dimethyl-3,3-diphenylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-6,6-dimethyl-3,3-diphenylpiperidin-2-one is a complex organic compound belonging to the piperidine family This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, dimethyl, and diphenyl groups
Preparation Methods
The synthesis of 1-tert-Butyl-6,6-dimethyl-3,3-diphenylpiperidin-2-one involves several steps, typically starting with the preparation of the piperidine ring. One common method includes the reaction of 1-tert-butyl-3,3-diphenylpiperidin-2-one with dimethyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually using a solvent like tetrahydrofuran (THF), and requires precise temperature control to ensure the desired product is obtained.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ automated systems to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
1-tert-Butyl-6,6-dimethyl-3,3-diphenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced. Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.
Scientific Research Applications
1-tert-Butyl-6,6-dimethyl-3,3-diphenylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology: The compound’s potential biological activity is of interest in the study of enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which 1-tert-Butyl-6,6-dimethyl-3,3-diphenylpiperidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1-tert-Butyl-6,6-dimethyl-3,3-diphenylpiperidin-2-one can be compared with other similar compounds, such as:
1-tert-Butyl-3,3-diphenylpiperidin-2-one: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.
6,6-Dimethyl-3,3-diphenylpiperidin-2-one: Lacks the tert-butyl group, potentially altering its chemical properties and applications.
3,3-Diphenylpiperidin-2-one: A simpler structure that may be less versatile in certain applications.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are not present in its simpler analogs.
Properties
CAS No. |
61864-56-0 |
|---|---|
Molecular Formula |
C23H29NO |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-tert-butyl-6,6-dimethyl-3,3-diphenylpiperidin-2-one |
InChI |
InChI=1S/C23H29NO/c1-21(2,3)24-20(25)23(17-16-22(24,4)5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,16-17H2,1-5H3 |
InChI Key |
KFAUDCCNJIMVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(=O)N1C(C)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


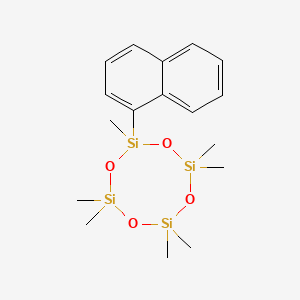
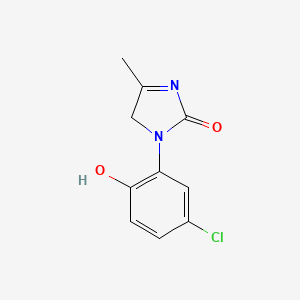
![Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane](/img/structure/B14549241.png)
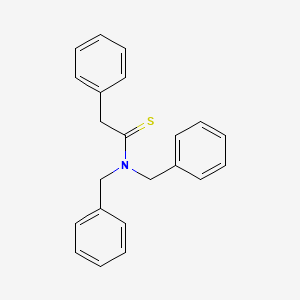
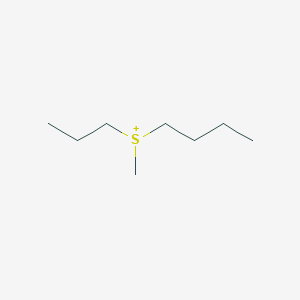
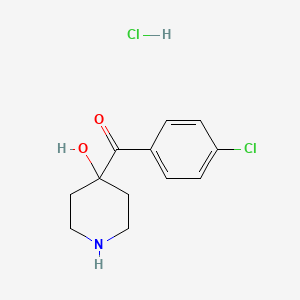
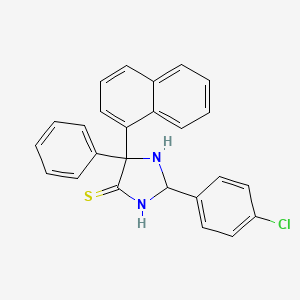
![Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14549268.png)
![1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14549276.png)
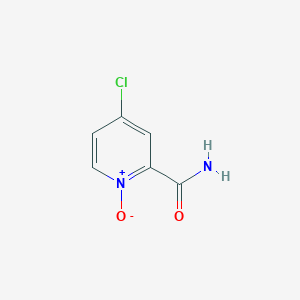
![Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl-](/img/structure/B14549288.png)
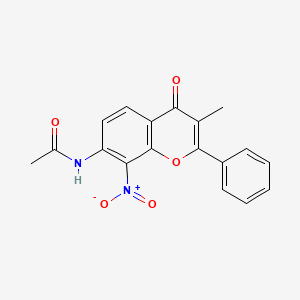
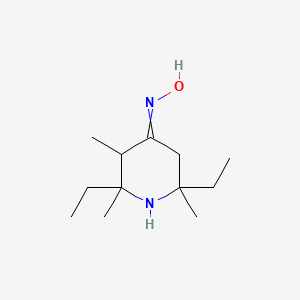
![2-[(Dimethylamino)methyl]octadecanoic acid](/img/structure/B14549293.png)
